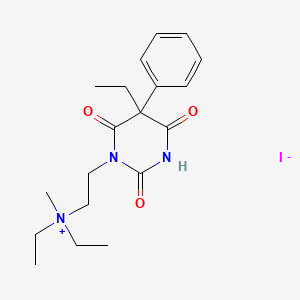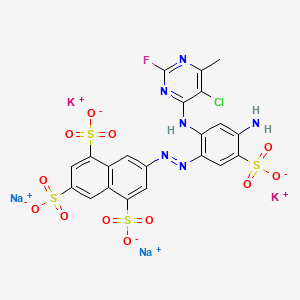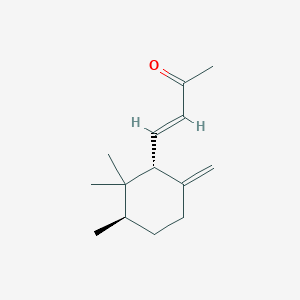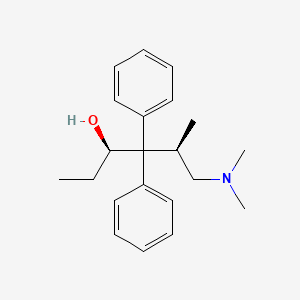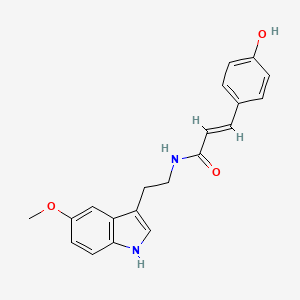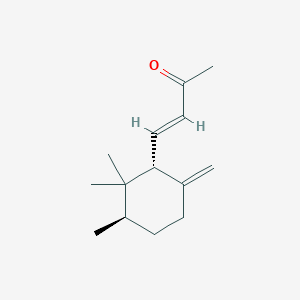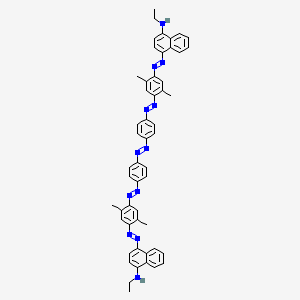![molecular formula C19H25IN2OS B12770588 3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide CAS No. 63870-31-5](/img/structure/B12770588.png)
3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide is a complex organic compound featuring a benzoxazolium core with thiazolidine and ethylidene substituents
Vorbereitungsmethoden
The synthesis of 3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide involves multiple steps. The process typically begins with the formation of the thiazolidine ring, which is achieved through the reaction of ethyl bromoacetate with thiosemicarbazide. This intermediate is then subjected to cyclization using sodium acetate to yield the thiazolidinone derivative . The final step involves the condensation of this intermediate with a benzoxazolium salt under controlled conditions to form the target compound .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the sulfur and nitrogen atoms in the thiazolidine ring, which can form strong bonds with the active sites of enzymes . Additionally, the benzoxazolium core can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolidine and benzoxazolium derivatives, such as:
- 3-Ethyl-5-[(2E)-2-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
- 2-Ylidene-1,3-thiazolidines
These compounds share structural similarities but differ in their substituents and overall reactivity. The presence of the benzoxazolium core in 3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide imparts unique electronic properties, making it distinct from other thiazolidine derivatives .
Eigenschaften
CAS-Nummer |
63870-31-5 |
|---|---|
Molekularformel |
C19H25IN2OS |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
3-ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C19H25N2OS.HI/c1-5-20-10-11-23-19(20)9-7-8-18-21(6-2)16-12-14(3)15(4)13-17(16)22-18;/h7-9,12-13H,5-6,10-11H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BKEUQOLCUUFPFJ-UHFFFAOYSA-M |
Isomerische SMILES |
CCN\1CCS/C1=C\C=C\C2=[N+](C3=C(O2)C=C(C(=C3)C)C)CC.[I-] |
Kanonische SMILES |
CCN1CCSC1=CC=CC2=[N+](C3=C(O2)C=C(C(=C3)C)C)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


